Cas no 30584-69-1 (Vinylbenzyl alcohol)
Vinylbenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- Vinylbenzyl alcohol
- Benzenemethanol,ar-ethenyl-
- HYDROXYMETHYLSTYRENE
- ar-vinylbenzyl alcohol
- Benzenemethanol,ar-ethenyl
- Vinylbenzyl alcohol,mixture of isomers
- Vinylbenzyl alcohol,Mixture of isoMers,stabilized 5GR
- Vinylbenzylalcoholmixtureofisomersstabilized
- (2-ethenylphenyl)methanol;(3-ethenylphenyl)methanol;(4-ethenylphenyl)methanol
- AKOS024307451
- s11028
- 30584-69-1
- (2-vinylphenyl)methanol compound with (3-vinylphenyl)methanol and (4-vinylphenyl)methanol (1:1:1)
- VGQRISCOCOPGMA-UHFFFAOYSA-N
-
- MDL: MFCD25963582
- Inchi: 1S/3C9H10O/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-5-3-4-6-9(8)7-10/h3*2-6,10H,1,7H2
- InChI Key: VGQRISCOCOPGMA-UHFFFAOYSA-N
- SMILES: OCC1C=CC=CC=1C=C.OCC1C=CC=C(C=C)C=1.OCC1C=CC(C=C)=CC=1
Computed Properties
- Exact Mass: 402.21900
- Monoisotopic Mass: 402.21949481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 320
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.9925 (rough estimate)
- Boiling Point: 207.3°C (rough estimate)
- Refractive Index: 1.4934 (estimate)
- PSA: 60.69000
- LogP: 5.46570
- Solubility: Not available
Vinylbenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K37740-1g |
3-VINYLBENZYL ALCOHOL |
30584-69-1 | 97% | 1g |
$680 | 2024-05-25 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB14346-1g |
Vinylbenzyl alcohol |
30584-69-1 | 97% | 1g |
7991.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB14346-1g |
Vinylbenzyl alcohol |
30584-69-1 | 97% | 1g |
¥7991 | 2023-09-15 | |
| eNovation Chemicals LLC | K37740-1g |
3-VINYLBENZYL ALCOHOL |
30584-69-1 | 97% | 1g |
$680 | 2025-02-21 | |
| eNovation Chemicals LLC | K37740-1g |
3-VINYLBENZYL ALCOHOL |
30584-69-1 | 97% | 1g |
$680 | 2025-02-27 |
Vinylbenzyl alcohol Suppliers
Vinylbenzyl alcohol Related Literature
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Nelly Ntumba Tshibalonza,Jean-Christophe M. Monbaliu Green Chem. 2020 22 4801
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Kotaro Satoh,Justin E. Poelma,Luis M. Campos,Brian Stahl,Craig J. Hawker Polym. Chem. 2012 3 1890
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3. Antiparasitic nitroimidazoles. Part V. Interpretation of the proton magnetic resonance spectra of olefinic protons by means of additive increments, Hammett correlations, and the effect of lanthanide shift reagentsAnthony F. Cockerill,David M. Rackham,Norman C. Franklin J. Chem. Soc. Perkin Trans. 2 1973 509
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Yi Lin,Mohammed J. Meziani,Ya-Ping Sun J. Mater. Chem. 2007 17 1143
Additional information on Vinylbenzyl alcohol
Introduction to Vinylbenzyl alcohol (CAS No. 30584-69-1)
Vinylbenzyl alcohol, with the chemical formula C₈H₈O, is a versatile organic compound widely utilized in pharmaceutical synthesis, polymer chemistry, and material science. Its unique structure, featuring both a vinyl group and an alcohol moiety, makes it a valuable intermediate in the preparation of various functional materials. This compound has garnered significant attention in recent years due to its applications in drug development and advanced material engineering.
The CAS No. 30584-69-1 identifier firmly classifies this substance within the chemical database, ensuring precise identification and regulatory compliance. Vinylbenzyl alcohol is particularly noted for its reactivity, which allows for diverse chemical modifications. These modifications include polymerization, etherification, and condensation reactions, enabling the synthesis of polymers with tailored properties for industrial and biomedical applications.
In the realm of pharmaceutical research, Vinylbenzyl alcohol has been explored as a precursor for drug molecules. Its ability to form stable bonds with other functional groups makes it an ideal candidate for constructing complex pharmacophores. Recent studies have highlighted its role in the synthesis of protease inhibitors and anti-inflammatory agents, where its structural flexibility contributes to enhanced binding affinity and bioavailability.
One of the most intriguing aspects of Vinylbenzyl alcohol is its application in polymer chemistry. The vinyl group facilitates radical polymerization, leading to the formation of polymers such as poly(vinylbenzyl alcohol). These polymers exhibit interesting solubility characteristics and can be further functionalized to create hydrogels or biodegradable materials. Such materials are increasingly relevant in medical device manufacturing and tissue engineering.
Recent advancements in green chemistry have also leveraged Vinylbenzyl alcohol for sustainable synthetic routes. Researchers have developed catalytic processes that minimize waste and energy consumption while maximizing yield. These innovations align with global efforts to reduce the environmental impact of chemical production, making Vinylbenzyl alcohol a compound of choice for eco-conscious manufacturers.
The compound’s utility extends to material science, where it serves as a crosslinking agent in the production of resins and coatings. Its ability to form strong covalent bonds enhances the durability and thermal stability of these materials. This property is particularly valuable in automotive and aerospace industries, where lightweight yet robust components are essential.
Furthermore, Vinylbenzyl alcohol has been investigated for its potential in nanotechnology. By incorporating it into nanoscale structures, researchers aim to develop novel drug delivery systems that improve targeted therapy outcomes. The compound’s compatibility with various solvents and its ability to undergo post-polymerization modifications make it an attractive candidate for such applications.
In conclusion, Vinylbenzyl alcohol (CAS No. 30584-69-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its reactivity, structural versatility, and compatibility with sustainable synthetic methods position it as a key player in modern chemical research. As advancements continue to emerge, the potential uses of this compound are likely to expand even further, reinforcing its importance in both industrial and academic settings.
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